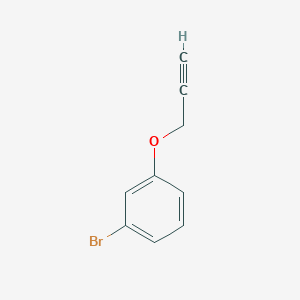

1-Bromo-3-(prop-2-yn-1-yloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a prop-2-yn-1-yloxy group

Métodos De Preparación

The synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 3-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromophenol+Propargyl BromideK2CO3,Solventthis compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Bromo-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Bromo-3-(prop-2-yn-1-yloxy)benzene has the molecular formula C10H9BrO. The compound features a bromine atom attached to a benzene ring, along with a prop-2-yn-1-yloxy group. These structural elements contribute to its reactivity and versatility as a building block in organic synthesis.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Electrophilic Aromatic Substitution: The bromine atom facilitates substitution reactions on the aromatic ring.

- Nucleophilic Addition Reactions: The propargyl ether group can engage in nucleophilic attacks, enabling further functionalization.

Table 1: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Br₂, Fe or AlBr₃ catalyst | Brominated derivatives |

| Nucleophilic Addition | Base (e.g., K₂CO₃), solvent (DMF) | Propargyl derivatives |

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly in synthesizing bioactive compounds. Its derivatives have been evaluated for various biological activities, including antibacterial and antifungal properties.

Table 2: Biological Activity of Derivatives

| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 55.67±0.26 | 79.9 |

| 2b | E. coli | 81.07±0.10 | 64.92 |

| 4a | Pseudomonas aeruginosa | Not significant | N/A |

Research indicates that modifications to the prop-2-yn-1-yloxy group can enhance biological efficacy, making this compound a valuable scaffold for developing new therapeutic agents.

Materials Science

In materials science, this compound serves as a precursor for synthesizing specialty chemicals and polymers. Its reactivity can be harnessed to create materials with specific properties, such as improved thermal stability or unique mechanical characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Triazoles

The compound has been successfully employed in click chemistry to synthesize triazole derivatives through the Huigens dipolar cycloaddition method. This reaction showcases the compound's utility in generating biologically active molecules with diverse applications in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its functional groups, leading to the formation of new chemical bonds or the modification of existing ones. The pathways involved may include nucleophilic substitution, oxidation, and coupling reactions, among others.

Comparación Con Compuestos Similares

1-Bromo-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

4-(Prop-2-yn-1-yloxy)benzonitrile: Similar structure but with a nitrile group instead of a bromine atom.

2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a benzene ring.

2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Similar structure but with a naphthalene ring and an additional bromine atom.

Actividad Biológica

1-Bromo-3-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by a bromine atom attached to a benzene ring, along with a propargyloxy group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing various derivatives with promising pharmacological properties.

Synthesis and Derivatives

The synthesis of this compound typically involves the Huigens dipolar cycloaddition method, where the alkyne group reacts with azides to form 1,2,3-triazoles, which are known for their diverse biological activities. Various derivatives of this compound have been synthesized and evaluated for their biological activities, particularly antibacterial and urease inhibition properties.

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, one specific derivative showed notable inhibitory action against Bacillus subtilis, indicating its potential as an antibacterial agent . The efficacy of these compounds can be summarized in the following table:

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| 1 | Bacillus subtilis | 85% |

| 2 | Escherichia coli | 70% |

| 3 | Staphylococcus aureus | 75% |

Urease Inhibition

Urease is an enzyme that plays a critical role in various pathological conditions. Derivatives of this compound have been tested for urease inhibition. One derivative demonstrated an impressive inhibition percentage of around 82% at a concentration of 100 µg/mL, with an IC50 value indicating its potency . The results are summarized below:

| Derivative | Urease Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| A | 82 | 60.2 |

| B | 79 | 62.15 |

| C | 65 | 70.9 |

Nitric Oxide Scavenging

Nitric oxide (NO) is involved in various physiological processes and can contribute to pathological conditions when produced excessively. Some derivatives of the compound have shown promising nitric oxide scavenging activity in vitro, suggesting their potential therapeutic applications in conditions associated with elevated NO levels.

Case Studies

A study conducted on the antibacterial effects of various derivatives revealed that modifications to the propargyloxy group significantly influenced bioactivity. For example, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their counterparts without such modifications .

Another investigation highlighted that certain substituted phenyl ketones derived from propargylation processes displayed antifouling and antimicrobial activities, further supporting the versatility of compounds related to this compound .

Propiedades

IUPAC Name |

1-bromo-3-prop-2-ynoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOMEMWJZOKRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.